molecular formula C20H18ClN3O2S B2987924 (4-((5-氯吡啶-2-基)氧代)哌啶-1-基)(2-苯并噻唑-4-基)甲苯酮 CAS No. 1428364-22-0

(4-((5-氯吡啶-2-基)氧代)哌啶-1-基)(2-苯并噻唑-4-基)甲苯酮

货号 B2987924
CAS 编号: 1428364-22-0
分子量: 399.89
InChI 键: ZTBKMNQCRKGMOI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This active drug selectively inhibits PCSK9 protein synthesis .


Synthesis Analysis

The synthesis of this compound involves several steps. The process involves the use of 5-chloro-1-(2-fluoro-4-(methylsulfonyl)phenyl)-4-(piperidin-4-yloxy)pyridin-2(1 H )-one, HCl and DIEA in DMF, to which 5-chloro-2-iodopyrimidine is added .


Molecular Structure Analysis

The molecular formula of this compound is C15H19ClN4O5S . The structure includes a pyridone ring, a piperidine ring, and a thiazole ring .


Chemical Reactions Analysis

As a prodrug, this compound undergoes a chemical reaction in the liver, where it is converted by liver carboxyesterase (CES1) to its active form .

科学研究应用

结构与理论研究

涉及与“(4-((5-氯吡啶-2-基)氧代)哌啶-1-基)(2-苯并噻唑-4-基)甲苯酮”结构相关的化合物的研究通常集中在它们的合成和表征上,包括热学、光学、蚀刻和结构研究,以及理论计算。例如,Karthik 等人 (2021) 通过取代反应合成了一种化合物,并使用各种光谱技术对其进行了表征。晶体结构通过 X 射线衍射得到证实,显示了氢键和 π 相互作用等相互作用,在特定温度范围内具有稳定性。理论计算支持了这些发现,提供了对分子几何和反应位点的见解 (Karthik 等人,2021)

抗菌活性

已探索了类似化合物的抗菌特性,突出了它们在解决细菌和真菌感染方面的潜力。Mallesha 和 Mohana (2014) 合成了 2,4-二氟苯基(哌啶-4-基)甲苯酮肟衍生物,并评估了它们的体外抗菌和抗真菌活性,发现了具有显着抗菌功效的化合物。这项研究表明在开发新的抗菌剂方面具有潜在的应用 (Mallesha & Mohana,2014)

晶体结构分析

晶体结构分析为理解这些化合物的相互作用和稳定性提供了基础知识。Revathi 等人 (2015) 描述了具有哌啶环的化合物的晶体结构,详细说明了分子构象和分子间相互作用。此类研究对于设计和开发具有所需性质和活性的分子至关重要 (Revathi 等人,2015)

合成和在药物发现中的应用

与“(4-((5-氯吡啶-2-基)氧代)哌啶-1-基)(2-苯并噻唑-4-基)甲苯酮”相关的结构的化合物也被合成用于在药物发现中的潜在应用,针对特定的受体或生物途径。例如,Romero 等人 (2012) 报告了针对 G 蛋白偶联受体的低分子拮抗剂的合成和评估,表明了治疗应用的潜力。这些研究对于推进药物发现和开发过程至关重要 (Romero 等人,2012)

作用机制

Target of Action

The primary target of this compound is the PCSK9 protein . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, plays a crucial role in regulating the amount of cholesterol in the body by controlling the number of low-density lipoprotein receptors (LDLR) on the surface of cells .

Mode of Action

This compound is a It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This active drug selectively inhibits PCSK9 protein synthesis . The inhibition of PCSK9 protein synthesis leads to an increase in the number of LDLR on the surface of cells, thereby increasing the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream and reducing cholesterol levels .

Biochemical Pathways

The compound’s action on PCSK9 affects the LDL cholesterol metabolic pathway . By inhibiting PCSK9 protein synthesis, the compound increases the number of LDLR on cell surfaces, enhancing the uptake of LDL cholesterol from the bloodstream . This results in a decrease in circulating LDL cholesterol levels, which is beneficial for cardiovascular health .

Pharmacokinetics

The compound is a prodrug that is converted to its active form in the liver . It has been found to be well-tolerated in rats and monkeys in vivo . The compound’s bioavailability is influenced by its conversion by liver carboxyesterase (CES1), and its concentration in the liver has been measured at 33.9 μg/mL in mice 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .

Result of Action

The compound effectively lowers plasma PCSK9 in humanized PCSK9 mice (by 26/42/53% 5 hrs post 100/300/500 mg/kg p.o.) . This reduction in PCSK9 leads to an increase in LDLR on cell surfaces and a subsequent decrease in circulating LDL cholesterol levels .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s solubility in DMSO is 2 mg/mL, clear , indicating that it may be more effective in environments where DMSO is present. Additionally, the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions

属性

IUPAC Name

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c21-15-6-7-18(22-12-15)26-16-8-10-24(11-9-16)20(25)17-13-27-19(23-17)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBKMNQCRKGMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。